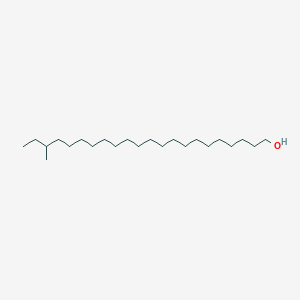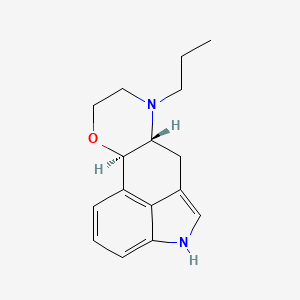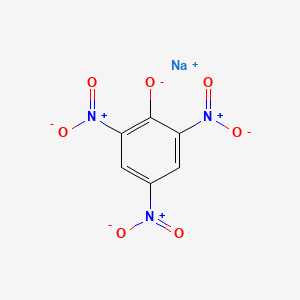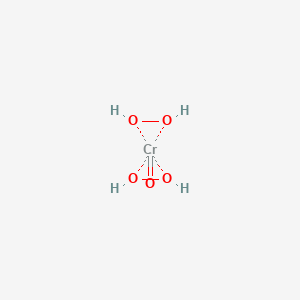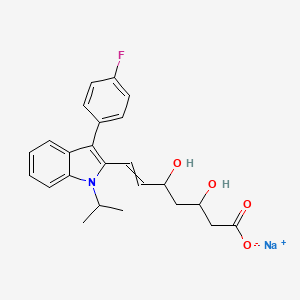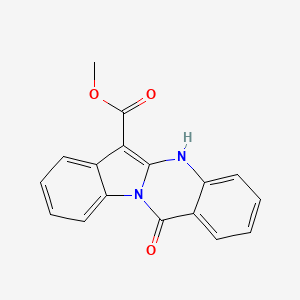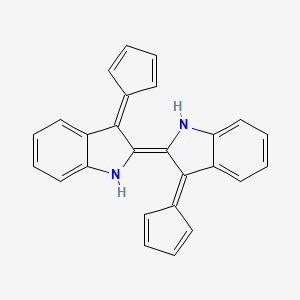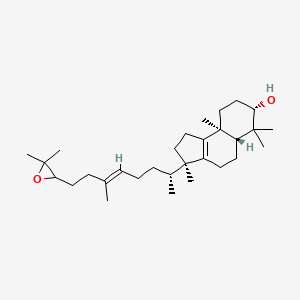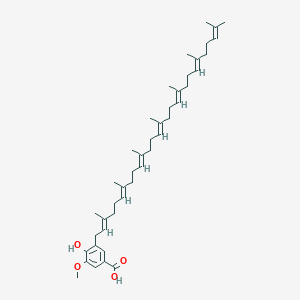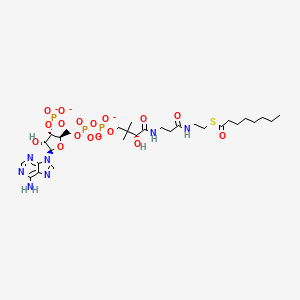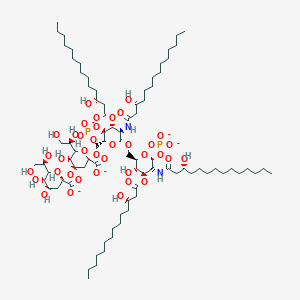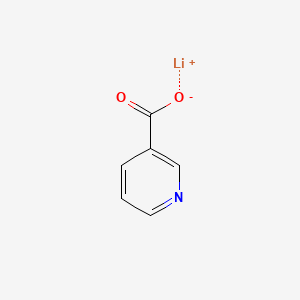
Lithium nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Applications De Recherche Scientifique
Stress-Protective Properties
Lithium nicotinate, a derivative of nicotinic acid, has been studied for its stress-protective properties. Research conducted on animals demonstrated that this compound increases physical endurance, work fitness, and improves orientation under stress, particularly in highly emotional animals. It also exhibited potential in preventing stress-induced cardiovascular disorders (Kresiun, 1984).
Treatment of Experimental Alcoholism
Studies have shown this compound's effectiveness in treating experimental alcoholism. It appears to retard the formation of alcoholic motivation and exhibits an antidepressant effect. In cases of acute alcoholic poisoning, this compound attenuates symptoms of intoxication. Its antialcoholic effect correlates with changes in EEG readings and certain enzymatic activities, suggesting its potential as an antialcoholic drug (Maksimovich et al., 1983).
Comparative Evaluation with Other Lithium Preparations
This compound has been compared with other lithium preparations like lithium carbonate and chloride for their effects on ethanol dependence. It showed the greatest activity in suppressing ethanol dependence, with its efficacy linked to the normalization of enzyme activities and nicotinamide coenzymes in various organs. This suggests this compound's potential superiority in specific therapeutic contexts (Ariaev, 1984).
Biochemical Disturbances in Chronic Alcohol Use
Research has also explored the biochemical disturbances caused by chronic alcohol use and the corrective role of this compound. The studies suggest that this compound normalizes metabolic disturbances in tissues, which could contribute to its use as an anti-alcoholic agent (Maksimovich et al., 1983).
Neuroprotection and Cellular Regeneration
This compound, like other lithium compounds, has been studied for its neuroprotective effects. It supports the survival and regeneration of retinal ganglion cells through a Bcl-2-dependent mechanism, suggesting its potential in treating disorders involving nerve damage and neuronal cell loss (Huang et al., 2003).
Propriétés
| 53890-72-5 | |
Formule moléculaire |
C6H4LiNO2 |
Poids moléculaire |
129.1 g/mol |
Nom IUPAC |
lithium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.Li/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Clé InChI |
BGISFYHWLSYDCI-UHFFFAOYSA-M |
SMILES |
[Li+].C1=CC(=CN=C1)C(=O)[O-] |
SMILES canonique |
[Li+].C1=CC(=CN=C1)C(=O)[O-] |
| 53890-72-5 | |
Numéros CAS associés |
59-67-6 (Parent) |
Synonymes |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


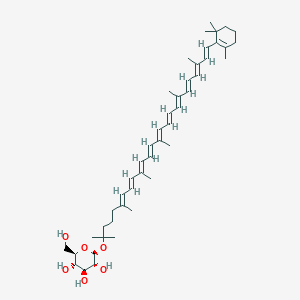
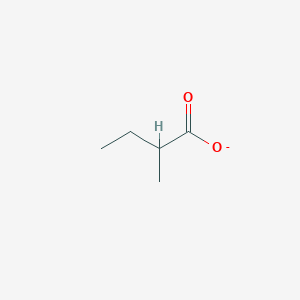
![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
